![molecular formula C19H12ClNO4 B2552254 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 904008-79-3](/img/structure/B2552254.png)

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

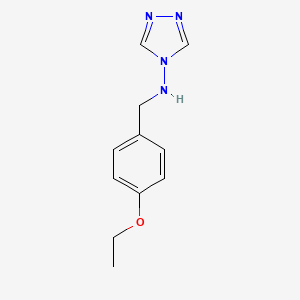

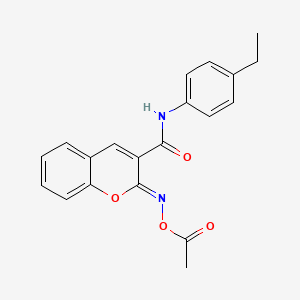

The compound N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a derivative of coumarin, which is a class of organic compounds characterized by the 2H-chromen-4-yl moiety. This particular derivative has been modified with a benzofuran group and an acetamide substituent, which could potentially affect its biological activity and physical properties.

Synthesis Analysis

In the context of synthesizing related compounds, a series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have been created, which suggests that the synthesis of this compound would involve similar strategies. These strategies likely include the formation of the acetamide linkage and the introduction of the benzofuran and chloro groups to the coumarin core .

Molecular Structure Analysis

The molecular structure of a closely related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, has been determined using single crystal X-ray diffraction. This compound crystallizes in the monoclinic space group and features intermolecular hydrogen bonds that lead to dimer formation. Intramolecular hydrogen bonds and π-π interactions also contribute to the stability of the structure. These findings provide insights into the potential molecular structure of this compound, which may also exhibit similar intermolecular and intramolecular interactions .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving this compound, the synthesis and structural analysis of related compounds suggest that it may participate in reactions typical of acetamides and coumarins. These could include nucleophilic substitution reactions due to the presence of the chloro group and potential interactions with biological macromolecules through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the crystal structure analysis of a similar molecule indicates that it has a monoclinic crystal system with specific cell dimensions and a calculated density. The presence of hydrogen bonds and π-π interactions would influence the compound's solubility and melting point. The chloro and acetamide groups would also affect its reactivity and interaction with solvents .

Relevant Case Studies

The anti-HIV activity of related N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives has been evaluated using the MTT method. Some of these compounds have shown moderate to potent activity against HIV-1, with one compound, in particular, demonstrating promising results. This suggests that this compound could also possess anti-HIV properties, which would be an important area for further research and case studies .

Aplicaciones Científicas De Investigación

Antioxidant Activity

The antioxidant activity of synthesized coumarin derivatives, including compounds structurally related to N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide, has been explored. These compounds were tested using DPPH, hydrogen peroxide, and nitric oxide radical methods and compared with ascorbic acid. The synthesis involved multiple steps, starting from the reaction of ethyl bromoacetate with 4-hydroxycoumarin, leading to compounds with proposed antioxidant capabilities based on spectroscopic evidence (Kadhum et al., 2011).

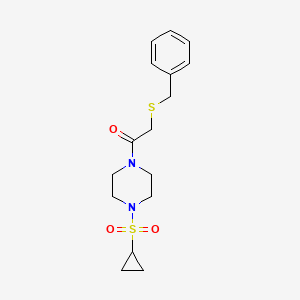

Nucleophilic Reactivity and Novel Compound Synthesis

Research on a novel compound with a structural resemblance to this compound demonstrated its nucleophilic reactivity. This study led to the synthesis of novel enamines/enaminones and benzofuran derivatives with potential applications in drug development and chemical research (Ali et al., 2020).

Anti-HIV Activity

A series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for their anti-HIV activity. These compounds showed a range of activities against wild-type HIV-1, with some exhibiting potent efficacy, highlighting the potential of related structures for therapeutic applications (Bhavsar et al., 2011).

Anticancer Activity

The synthesis and evaluation of novel coumarin derivatives, including N-Benzyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(3,4,5-trimethoxyphenyl)acetamide, for antitumor activity against human cancer cell lines revealed significant inhibitory effects. These findings suggest the potential utility of such compounds in cancer therapy (Shi et al., 2020).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies on benzothiazolinone acetamide analogs, including quantum mechanical studies and ligand-protein interactions, have shown their potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells (DSSCs). This research provides insights into the versatile applications of related compounds in renewable energy and biochemistry (Mary et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for the research of similar compounds include further development as anti-Alzheimer agents . They also exhibit moderate analgesic and excellent inflammatory and potential anti-bacterial and anti-fungal activities compared to other halogenated compounds , suggesting potential for further exploration in these areas.

Propiedades

IUPAC Name |

N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO4/c1-10(22)21-18-12-4-2-3-5-15(12)25-19(18)14-9-17(23)24-16-7-6-11(20)8-13(14)16/h2-9H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLBQMHMRSAQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2552186.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2552189.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)

![1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2552191.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)